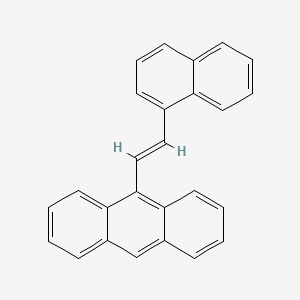
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of an ethene group substituted with anthracene and naphthalene moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- typically involves the following steps:
Preparation of Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.
Formation of the Ethene Bridge: The key step involves the formation of the ethene bridge between the anthracene and naphthalene moieties. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the anthracene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the ethene bridge can undergo various chemical transformations. These interactions and transformations can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethene, 1-(anthracen-9-yl)-2-(2-naphthyl)-, (E)-: Similar structure but with a different naphthalene substitution pattern.
Ethene, 1-(phenanthren-9-yl)-2-(1-naphthyl)-, (E)-: Similar structure but with phenanthrene instead of anthracene.
Ethene, 1-(anthracen-9-yl)-2-(2-anthracenyl)-, (E)-: Similar structure but with two anthracene moieties.
Uniqueness
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is unique due to its specific substitution pattern and (E)-configuration. This configuration can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
特性
分子式 |
C26H18 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
9-[(E)-2-naphthalen-1-ylethenyl]anthracene |
InChI |
InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+ |
InChIキー |
PXAYYGCXVVFUIN-WUKNDPDISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


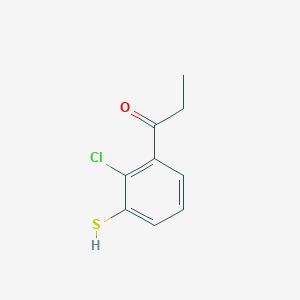
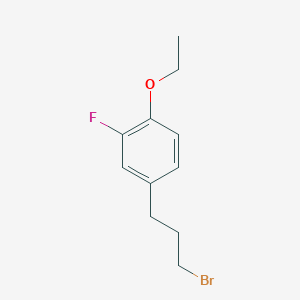
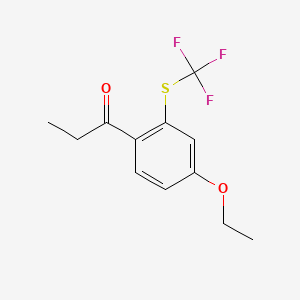

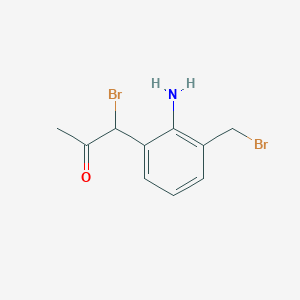
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)

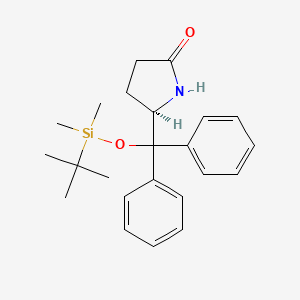

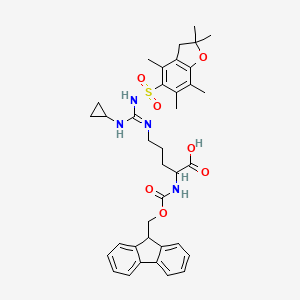
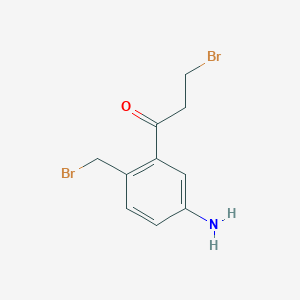
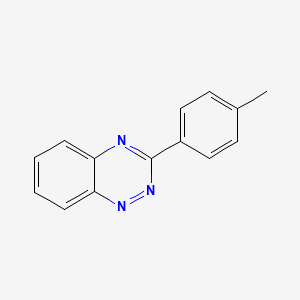
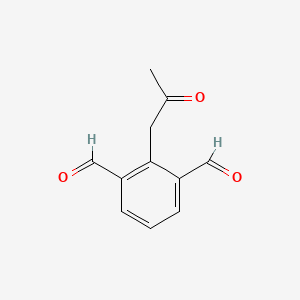
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
